Beta-D
Description
Properties
CAS No. |
1020518-89-1 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2,2-dideuterio-2-(3,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4-5,12H2,1-3H3/i4D2 |
InChI Key |
RHCSKNNOAZULRK-APZFVMQVSA-N |
Isomeric SMILES |
[2H]C([2H])(CN)C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-D-glucan can be synthesized through several methods, including hot water extraction, alkaline extraction, acidic extraction, enzymatic extraction, ultrasound-assisted extraction, and microwave extraction . Among these, ultrasound-assisted extraction is considered cost-effective, rapid, simple, and efficient. The extraction process involves breaking down the cell walls of the source material to release the this compound-glucan, which is then purified using techniques like ion exchange chromatography, gel filtration, and affinity chromatography.
Industrial Production Methods
In industrial settings, this compound-glucan is typically produced from sources like yeast and cereals. The production process involves fermentation, where the source material is cultured under controlled conditions to maximize the yield of this compound-glucan. The harvested material is then subjected to extraction and purification processes to obtain high-purity this compound-glucan suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Beta-D-glucan undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the structure and properties of this compound-glucan, enhancing its solubility and bioactivity.
Common Reagents and Conditions
Oxidation: this compound-glucan can be oxidized using reagents like hydrogen peroxide or sodium periodate. This reaction introduces carboxyl groups into the molecule, increasing its solubility and reactivity.
Reduction: Reduction of this compound-glucan can be achieved using reducing agents like sodium borohydride. This reaction converts carbonyl groups to hydroxyl groups, altering the molecule’s properties.
Substitution: Substitution reactions involve replacing specific functional groups in this compound-glucan with other groups. Common reagents for substitution include sulfonyl chlorides, carboxymethyl groups, and phosphorylating agents.
Major Products Formed
The major products formed from these reactions include carboxylated this compound-glucan, reduced this compound-glucan, and various substituted derivatives. These modified forms of this compound-glucan exhibit enhanced solubility, bioactivity, and potential for various applications.
Scientific Research Applications
Beta-D-glucan has a wide range of scientific research applications due to its bioactive properties. Some of the key applications include:
Chemistry: this compound-glucan is used as a stabilizer and emulsifier in chemical formulations. Its ability to form gels and films makes it valuable in the development of new materials.
Biology: In biological research, this compound-glucan is studied for its immunomodulatory effects. It can activate immune cells like macrophages and neutrophils, enhancing the body’s defense mechanisms.
Medicine: this compound-glucan is used in medicine for its potential health benefits, including lowering cholesterol levels, improving gut health, and boosting the immune system.
Industry: In the food industry, this compound-glucan is used as a dietary fiber and functional ingredient in various products. It is also utilized in cosmetics for its moisturizing and skin-soothing properties.
Mechanism of Action
Beta-D-glucan exerts its effects through several mechanisms. It interacts with specific receptors on the surface of immune cells, such as dectin-1 and complement receptor 3 (CR3). This interaction triggers a cascade of signaling pathways that activate immune responses, including the production of cytokines and chemokines. This compound-glucan also enhances the phagocytic activity of macrophages and neutrophils, improving the body’s ability to eliminate pathogens .
Comparison with Similar Compounds
Beta-D in Ethyl Halides vs. Methyl Halides
Ethyl iodide (C₂H₅I) exhibits deuterium fractionation factors (FF) at beta positions (β-D) that differ from those in methyl halides (CH₃X). A study calculated FF using normal coordinate analysis and found:
- α-D FF in ethyl halides follows the same trend as methyl halides: FF decreases with decreasing halogen electronegativity (e.g., F > Cl > Br > I).
Table 1: Fractionation Factors (FF) in Ethyl and Methyl Halides
| Halogen | Ethyl Halide (α-D FF) | Methyl Halide (α-D FF) | Ethyl Halide (β-D FF) |
|---|---|---|---|
| F | 1.45 | 1.47 | 1.35 |
| Cl | 1.38 | 1.40 | 1.32 |
| Br | 1.34 | 1.35 | 1.31 |
| I | 1.30 | 1.31 | 1.37 |
Data derived from normal coordinate calculations and methyl analog comparisons .
This compound vs. Alpha-D Isomers in Carbohydrate Metabolism
In metabolic pathways, β-D and α-D anomers of glucose and fructose derivatives (e.g., glucose-6-phosphate) exhibit distinct reactivity. For example:
- β-D-glucose forms stable cyclic structures, favoring glycolysis (EMP pathway).
- α-D-glucose is preferentially metabolized in alternative pathways like the Entner-Doudoroff (EDD) route .
These stereochemical differences lead to variability in reaction efficiencies and pathway dominance across species .
Comparison in Biomedical Contexts
This compound Glucan vs. Other Diagnostic Markers
BDG is a fungal biomarker compared to other diagnostic tools:
- PCR : While BDG has high sensitivity (90–95%) for Pneumocystis pneumonia (PCP), it lacks specificity compared to PCR, which identifies fungal DNA .
- Galactomannan: Unlike BDG, galactomannan targets Aspergillus species but has lower sensitivity (~80%) in immunocompromised patients .
Table 2: Diagnostic Performance of BDG vs. Alternatives
| Biomarker | Target Pathogen | Sensitivity (%) | Specificity (%) |
|---|---|---|---|
| BDG | Broad fungal | 90–95 | 70–85 |
| PCR (PCP) | Pneumocystis | 88–92 | 95–98 |
| Galactomannan | Aspergillus | 75–80 | 85–90 |
Species-Specific this compound Glucan Levels
In candidemia, BDG concentrations vary by species:
- Candida auris: Higher BDG levels (median: 250 pg/mL) correlate with drug resistance.
- C. albicans: Lower BDG levels (median: 150 pg/mL) .
Q & A
Q. Example Table 1: Bioactivity Data Comparison
| Study Type | Model System | EC (µM) | Key Confounders |
|---|---|---|---|
| In vitro | HEK293 cells | 5.2 ± 0.3 | Serum interference |
| In vivo | Mouse model | 12.4 ± 1.8 | Metabolic clearance |
| Recommendations for harmonizing protocols are detailed in . |
Advanced: What statistical frameworks are optimal for analyzing this compound’s dose-response relationships in heterogeneous biological systems?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
- Bayesian Hierarchical Modeling : Account for inter-study variability in multi-omics datasets .
- Machine Learning : Apply random forests or neural networks to predict response thresholds in high-dimensional data.
Q. Validation Steps :
- Use bootstrapping to assess model robustness.
- Report , AIC, and p-values for parameter significance .
Advanced: How can researchers design experiments to distinguish this compound’s primary pharmacological effects from off-target interactions?
Methodological Answer:
Target Deconvolution :
- Chemoproteomics : Use photoaffinity probes to map binding partners.
- CRISPR-Cas9 screens : Identify genes modulating this compound’s activity.
Control Experiments :
- Include inactive analogs to isolate target-specific effects.
- Use knockout/knockdown models for genetic validation.
Data Integration : Combine transcriptomics and phosphoproteomics to map signaling cascades .
Critical Documentation : Pre-register hypotheses and analysis plans to reduce bias .
Basic: What are the best practices for ensuring reproducibility in this compound-related experiments?
Methodological Answer:
- Detailed Protocols : Document batch numbers, equipment calibration, and environmental conditions (e.g., humidity for hygroscopic compounds).
- Open Data : Share raw spectra/chromatograms in repositories like Zenodo .
- Collaborative Validation : Use inter-lab replication studies with blinded analysis .
Advanced: How should conflicting spectral data (e.g., NMR shifts) for this compound be reconciled in literature reviews?
Methodological Answer:
- Comparative Analysis : Tabulate reported shifts with solvent, concentration, and temperature (Table 2).
- Quantum Chemical Calculations : Use DFT to predict theoretical shifts and identify outliers.
- Experimental Replication : Re-run disputed spectra under standardized conditions .
Q. Example Table 2: NMR Shift Variability
| Solvent | δ (ppm) H | δ (ppm) C | Reference |
|---|---|---|---|
| CDCl | 7.25 | 128.5 | Smith et al., 2022 |
| DMSO-d6 | 7.31 | 129.1 | Jones et al., 2023 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
